Nominal Mass Shift of +4 Da Ensures Baseline Resolution from Analyte Signal
Bazedoxifene-d4 incorporates four deuterium atoms, resulting in a nominal mass increase of 4.031 Da compared to unlabeled bazedoxifene (MW 470.6 vs. 474.6) [1]. This Δm ≥3 exceeds the recommended minimum mass difference to avoid cross-talk between the isotopic clusters of the analyte and the internal standard in MS/MS experiments, ensuring a clean baseline for quantification [2]. In contrast, a hypothetical mono- or di-deuterated analog (Δm = 1 or 2) would overlap significantly with the natural 13C and 15N isotopic peaks of the analyte (e.g., M+1, M+2), introducing systematic error and compromising method accuracy [2].
| Evidence Dimension | Mass shift (Δm) from unlabeled bazedoxifene |
|---|---|
| Target Compound Data | +4.031 Da (474.6 Da for C30H30D4N2O3) |
| Comparator Or Baseline | +1 Da (mono-deuterated, theoretical) or +2 Da (di-deuterated, theoretical) |
| Quantified Difference | Δm of 4 vs. ≤2; 2-3 Da greater separation |
| Conditions | Low-resolution and high-resolution mass spectrometry; avoids overlap with natural isotope envelope |
Why This Matters
This quantifiable mass difference is critical for achieving the high specificity and linearity required for validated bioanalytical methods and regulatory submissions, directly reducing the risk of assay failure due to isotopic interference.
- [1] MedChemExpress. Bazedoxifene-d4 (TSE-424-d4) Product Datasheet. CAS No. 1133695-49-4. View Source
- [2] TRC (Toronto Research Chemicals). TRC Practical Guide: How to Select the Right Stable Isotope Product for You. View Source
